molecular formula C3H2N4O2 B3251067 1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) CAS No. 206363-17-9

1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI)

Cat. No.: B3251067
CAS No.: 206363-17-9
M. Wt: 126.07 g/mol
InChI Key: BRUWSSMRVGSTKJ-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles in the presence of oxidizing agents. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and temperatures ranging from 0°C to 110°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other derivatives.

    Substitution: Substitution reactions often involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include bromine (Br2) for oxidation, hydrazine for reduction, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DCM .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides, while reduction reactions can produce amines.

Scientific Research Applications

1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another heterocyclic compound with similar nitrogen and oxygen atoms in its ring structure.

    1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and materials science.

    1,2,3-Oxadiazole: Less common but still of interest in chemical research.

Uniqueness

1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) is unique due to its specific arrangement of atoms within the ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O2/c4-1-2-3(5)6-9-7(2)8/h(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUWSSMRVGSTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=[N+](ON=C1N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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